5,7-Dichloro-2-ethyl-1,6-naphthyridine
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Overview
Description
5,7-Dichloro-2-ethyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. . The presence of chlorine atoms and an ethyl group in the structure of this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-ethyl-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-3,5-dichloropyridine with suitable reagents to form the naphthyridine core . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-ethyl-1,6-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted naphthyridines, while oxidation reactions can produce naphthyridine N-oxides .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Antimicrobial Activity: Research has demonstrated its effectiveness against various microbial strains, making it a potential candidate for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-ethyl-1,6-naphthyridine involves its interaction with specific molecular targets. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation . The compound may also interact with DNA or RNA, leading to the disruption of essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family, known for its diverse biological activities.
1,8-Naphthyridine: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
Uniqueness
5,7-Dichloro-2-ethyl-1,6-naphthyridine is unique due to the presence of chlorine atoms and an ethyl group, which enhance its reactivity and potential for various applications. Its specific substitution pattern also contributes to its distinct biological activities compared to other naphthyridines .
Properties
Molecular Formula |
C10H8Cl2N2 |
---|---|
Molecular Weight |
227.09 g/mol |
IUPAC Name |
5,7-dichloro-2-ethyl-1,6-naphthyridine |
InChI |
InChI=1S/C10H8Cl2N2/c1-2-6-3-4-7-8(13-6)5-9(11)14-10(7)12/h3-5H,2H2,1H3 |
InChI Key |
NCMPLDKWBSAEAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC(=NC(=C2C=C1)Cl)Cl |
Origin of Product |
United States |
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